molecular formula C7H7ClS B3168786 p-Toluenesulfenyl chloride CAS No. 933-00-6

p-Toluenesulfenyl chloride

Cat. No. B3168786
M. Wt: 158.65 g/mol
InChI Key: RSGBMGFQNOGIPC-UHFFFAOYSA-N
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Patent
US04282242

Procedure details

By the method of Example 7, 6.2 g. of p-toluenethiol (6.2 g., 50 mmoles) was reacted with N-chlorosuccinimide (6.67 g., 50 mmoles) in 100 ml. of benzene to yield p-toluenesulfenyl chloride (7.0 g.) as an oil.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[CH:6]=[CH:5][C:4]([SH:7])=[CH:3][CH:2]=1.[Cl:9]N1C(=O)CCC1=O>C1C=CC=CC=1>[C:1]1([CH3:8])[CH:6]=[CH:5][C:4]([S:7][Cl:9])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S)C
Name
Quantity
6.67 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)SCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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